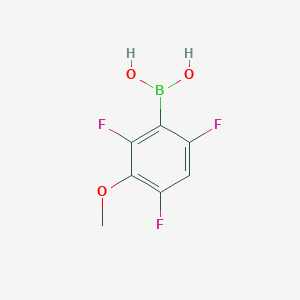

3-Methoxy-2,4,6-trifluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4,6-trifluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BF3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDORBPOVXUMTLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1F)F)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584621 | |

| Record name | (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849062-08-4 | |

| Record name | B-(2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849062-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAS number for 3-Methoxy-2,4,6-trifluorophenylboronic acid

An In-Depth Technical Guide to 3-Methoxy-2,4,6-trifluorophenylboronic Acid

CAS Number: 849062-08-4

Introduction

This compound is a highly specialized organoboron compound that has emerged as a critical building block in modern synthetic chemistry. Identified by its CAS number 849062-08-4, this reagent is particularly valued in the fields of drug discovery and materials science.[1][2][3] Its structural sophistication, featuring a trifluorinated phenyl ring functionalized with both a methoxy group and a boronic acid moiety, imparts unique electronic properties and reactivity. These characteristics make it an invaluable partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the construction of complex biaryl systems. The strategic incorporation of fluorine atoms is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, lipophilicity, and binding affinity.[4] This guide provides a comprehensive overview of its properties, synthesis, and core applications for researchers and drug development professionals.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the stability and reactivity of this compound. The following tables summarize its key physical properties and essential safety information.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 849062-08-4 | [1][2][3] |

| Molecular Formula | C₇H₆BF₃O₃ | [1][3] |

| Molecular Weight | 205.93 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Conditions | Store under an inert atmosphere at 2-8°C | [1] |

Table 2: GHS Safety Information

| Category | Information | Source |

| Pictogram | GHS07 (Exclamation mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302: Harmful if swallowed | [1] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

Synthesis and Mechanism

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate, such as a Grignard or organolithium reagent, with a boron electrophile like trimethyl borate.[5][6][7] For this compound, a plausible and widely used approach is the ortho-lithiation of a suitable precursor followed by borylation.

Proposed Synthetic Pathway

The synthesis logically begins with the formation of an organolithium species from the corresponding aryl bromide, which is then trapped with an electrophilic borate ester. Subsequent acidic hydrolysis yields the final boronic acid. The low temperature is critical to prevent side reactions and decomposition of the highly reactive organolithium intermediate.

Caption: Proposed synthesis of this compound.

Exemplary Synthesis Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[6][8]

-

Reaction Setup: A flame-dried, three-necked flask is assembled with a dropping funnel, a nitrogen inlet, and a thermometer. The flask is charged with 1-bromo-2,4,6-trifluoro-3-methoxybenzene and anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (n-BuLi) in hexanes is added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The formation of the organolithium reagent is evidenced by a change in color. The mixture is stirred at this temperature for 1-2 hours.

-

Rationale: The extremely low temperature is crucial for the stability of the highly reactive aryllithium intermediate and to direct the metalation to the desired position.

-

-

Borylation: Trimethyl borate is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Rationale: The borate ester acts as the electrophile, trapping the nucleophilic aryllithium to form the boronic ester adduct.

-

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M). This step hydrolyzes the boronic ester to the desired boronic acid.

-

Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude solid is then purified by recrystallization to yield pure this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound and an organohalide.[9] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, high functional group tolerance, and the commercial availability of diverse boronic acids.[9][10]

The Catalytic Cycle

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. It requires activation of the boronic acid with a base (e.g., sodium carbonate, potassium phosphate) to form a more nucleophilic "ate" complex, which facilitates the transfer.[10][11]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Role of Substituents

The trifluoro and methoxy groups on this compound are not passive spectators. The potent electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the resulting biaryl product, a key consideration in designing molecules with specific electronic or biological characteristics.[4][12]

Representative Suzuki Coupling Protocol

-

Reagent Setup: To a reaction vial, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Add a solvent system, typically a mixture like dioxane/water or toluene/ethanol.

-

Degassing: The reaction mixture is thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.

-

Rationale: This is a self-validating step. Removing oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: The vial is sealed and heated (e.g., 80-100 °C) with vigorous stirring for several hours until analysis (e.g., by TLC or LC-MS) shows consumption of the starting material.

-

Workup and Purification: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by flash column chromatography to yield the desired biaryl compound.

Conclusion

This compound (CAS: 849062-08-4) is a sophisticated and powerful reagent for the synthesis of complex organic molecules. Its primary utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction makes it an indispensable tool for medicinal chemists and materials scientists. The strategic placement of fluoro and methoxy substituents provides a unique electronic signature, enabling the fine-tuning of molecular properties in the resulting products. A thorough understanding of its synthesis, handling, and reaction mechanisms allows researchers to fully leverage its potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids - ChemRxiv. [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google P

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]

-

Suzuki cross-coupling reaction - YouTube. [Link]

-

849062-08-4 | this compound | Boroncore. [Link]

-

Product information, this compound | P&S Chemicals. [Link]

-

Boron chemicals in diagnosis and therapeutics - PMC - PubMed Central. [Link]

-

Source High-Purity Trifluorophenylboronic Acid for Advanced Synthesis. [Link]

Sources

- 1. (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | 849062-08-4 [sigmaaldrich.com]

- 2. 849062-08-4 | this compound | Boroncore [boroncore.com]

- 3. pschemicals.com [pschemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. CAS 182482-25-3: (2,4,6-Trifluorophenyl)boronic acid [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 3-Methoxy-2,4,6-trifluorophenylboronic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 3-Methoxy-2,4,6-trifluorophenylboronic acid, a key building block in modern medicinal chemistry and materials science. The proposed synthesis leverages the principles of directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic systems. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a detailed discussion of the underlying chemical principles, causality behind experimental choices, and critical process parameters.

Introduction: The Significance of Fluorinated Phenylboronic Acids

Polyfluorinated organoboron compounds, particularly phenylboronic acids, have emerged as indispensable reagents in organic synthesis. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation methodologies.[1][2] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] These attributes are highly sought after in the design of novel pharmaceuticals and advanced materials.

This compound (CAS 849062-08-4) is a valuable synthetic intermediate that combines the directing effect of a methoxy group with the unique electronic properties imparted by three fluorine atoms.[3] Its application in the synthesis of complex molecular architectures, particularly in the context of drug discovery, underscores the need for a reliable and well-understood synthetic protocol. This guide aims to provide such a protocol, grounded in established principles of organic chemistry.

Proposed Synthetic Route: Directed Ortho-Metalation

The proposed synthesis of this compound proceeds via a two-step sequence commencing with the commercially available starting material, 1,3,5-trifluoro-2-methoxybenzene (also known as 2,4,6-trifluoroanisole).[4] The key transformation is a directed ortho-lithiation, followed by quenching with a trialkyl borate ester and subsequent hydrolysis to yield the target boronic acid.

The methoxy group of the starting material serves as a powerful directed metalation group (DMG).[5] The lone pairs on the oxygen atom of the methoxy group coordinate to the lithium atom of the organolithium base (n-butyllithium), delivering the base to the proximal ortho position for deprotonation.[5][6] The fluorine atoms on the aromatic ring increase the acidity of the ring protons, further facilitating this lithiation step.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product. All operations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,3,5-Trifluoro-2-methoxybenzene | ≥98% | Commercially Available | Starting Material |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available | Titrate before use |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Distill from sodium/benzophenone |

| Trimethyl borate | ≥99% | Commercially Available | Store under inert atmosphere |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Reagent Grade | |

| Diethyl ether | Anhydrous | Commercially Available | |

| Hexanes | Reagent Grade | Commercially Available | For recrystallization |

| Magnesium sulfate (MgSO4) | Anhydrous | Reagent Grade |

Step-by-Step Procedure

Step 1: Directed Ortho-Lithiation

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 1,3,5-trifluoro-2-methoxybenzene (1.0 eq.).

-

Add anhydrous tetrahydrofuran (THF) to achieve a 0.5 M solution of the starting material.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq., 2.5 M solution in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 2 hours. The formation of the aryllithium intermediate may result in a slight color change.

Rationale: The use of a low temperature (-78 °C) is crucial to prevent side reactions, such as the degradation of the organolithium intermediate. THF is an ideal solvent as it effectively solvates the lithium species. A slight excess of n-butyllithium ensures complete conversion of the starting material.

Step 2: Borylation

-

To the cold aryllithium solution from Step 1, slowly add trimethyl borate (1.5 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

After the addition is complete, continue to stir the reaction mixture at -78 °C for 1 hour.

-

Slowly warm the reaction mixture to room temperature over a period of 2 hours and stir for an additional 1 hour.

Rationale: Trimethyl borate is a highly reactive electrophile that readily traps the nucleophilic aryllithium species. A molar excess of the borate ester is used to ensure complete reaction with the intermediate. The gradual warming to room temperature allows for the complete formation of the borate ester adduct.

Step 3: Hydrolysis and Product Isolation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

-

Continue to stir the mixture vigorously for 1 hour at room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Combine the organic layers and wash with brine (1 x volume of THF).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a white to off-white solid.

Rationale: Acidic workup is necessary to hydrolyze the borate ester to the desired boronic acid. Extraction with diethyl ether isolates the product from the aqueous phase. Washing with brine removes any remaining water and inorganic salts.

Purification

-

The crude this compound can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot diethyl ether.

-

Add hexanes until the solution becomes cloudy.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization.

-

Collect the crystalline solid by vacuum filtration, wash with cold hexanes, and dry under high vacuum.

Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing any unreacted starting materials or byproducts. The choice of a solvent system like diethyl ether/hexanes allows for the controlled precipitation of the more polar boronic acid product.

Mechanistic Considerations

The core of this synthesis lies in the directed ortho-metalation (DoM) step. The following diagram illustrates the proposed mechanism for this key transformation:

Caption: Mechanism of Directed Ortho-Metalation.

The Lewis basic oxygen of the methoxy group coordinates to the Lewis acidic lithium ion of n-butyllithium. This pre-complexation brings the butyl anion in close proximity to the ortho C-H bond, facilitating its abstraction and leading to the formation of the thermodynamically stable aryllithium intermediate.

Characterization and Data

The final product, this compound, is a white to off-white solid.[3] Its identity and purity should be confirmed by standard analytical techniques.

| Property | Value |

| Chemical Formula | C₇H₆BF₃O₃ |

| Molecular Weight | 205.93 g/mol |

| CAS Number | 849062-08-4 |

| Appearance | White to off-white solid |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic data for the target compound can be found in the literature and commercial sources.[7]

Safety and Handling

-

n-Butyllithium is a pyrophoric liquid and must be handled with extreme caution under an inert atmosphere. It can cause severe burns upon contact with skin.

-

Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

-

Trimethyl borate is flammable and an irritant.

-

Appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves, must be worn at all times.

Conclusion

The synthesis of this compound via directed ortho-metalation of 1,3,5-trifluoro-2-methoxybenzene represents a highly efficient and regioselective approach to this valuable building block. The protocol detailed in this guide is based on well-established chemical principles and provides a clear and logical pathway for its preparation. By understanding the causality behind each experimental step, researchers can confidently and safely synthesize this important reagent for application in drug discovery and materials science.

References

-

Directed (ortho) Metallation. [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

Suzuki Coupling - YouTube. [Link]

-

Directed ortho metalation - Wikipedia. [Link]

-

ortho metalation - Andrew G Myers Research Group. [Link]

-

Directed ortho metalation - Wikipedia. [Link]

-

Mechanistic evidence for ortho-directed lithiations from one- and two-dimensional NMR spectroscopy and MNDO calculations | Journal of the American Chemical Society. [Link]

-

Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane - Arkivoc. [Link]

-

Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. [Link]

-

Mechanism of aromatic lithiation reactions-Importance of steric factors. [Link]

-

1,3,5-Trifluorobenzene, an electrolyte additive with high thermal stability and superior film-forming properties for lithium-ion batteries - Chemical Communications (RSC Publishing). [Link]

-

Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium - ResearchGate. [Link]

- Process for the preparation of 1,3,5-trifluoro-2,4,6-trinitrobenzene - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sciencemadness Discussion Board - 1-bromo-3-methoxybenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. WO2007107820A2 - Process for the preparation of 1-bromo-3-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 4. chemscene.com [chemscene.com]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. 2,4-difluoro-1-methoxybenzene| Ambeed [ambeed.com]

Spectroscopic Characterization of 3-Methoxy-2,4,6-trifluorophenylboronic acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS No. 849062-08-4). Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. By synthesizing technical accuracy with field-proven insights, this guide explains the causality behind experimental choices and provides a framework for the interpretation of the spectroscopic data. The methodologies for data acquisition are detailed, and the structural information derived from the spectra is thoroughly discussed.

Introduction

This compound is a halogenated and methoxy-substituted phenylboronic acid. Such compounds are of significant interest in medicinal chemistry and organic synthesis, often serving as key building blocks in cross-coupling reactions to form complex organic molecules. The fluorine and methoxy substituents on the phenyl ring can significantly influence the compound's reactivity, selectivity, and pharmacokinetic properties in drug candidates. Therefore, unambiguous characterization of its structure is paramount. This guide provides an in-depth analysis of the spectroscopic data used to confirm the identity and purity of this compound.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of its atomic connectivity and electronic environment. While the raw spectral data is noted as available from suppliers like ChemicalBook, this guide will focus on the interpretation of the expected signals based on the compound's structure and data from analogous compounds[1][2].

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of phenylboronic acids is crucial for accurate structural elucidation.

Caption: A generalized workflow for ESI-MS data acquisition and analysis.

Interpretation of the Mass Spectrum

The molecular weight of this compound (C₇H₆BF₃O₃) is 205.93 g/mol .

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 206.94. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 204.92.

-

Fragmentation Pattern: Phenylboronic acids can undergo fragmentation through the loss of water (H₂O) or other small molecules from the boronic acid moiety. The aromatic ring can also fragment, although this is less common with soft ionization techniques. A common fragmentation pathway involves the loss of water from the protonated molecule.

Conclusion

The comprehensive spectroscopic analysis using NMR (¹H, ¹³C, ¹⁹F, and ¹¹B), IR, and MS provides a robust and reliable method for the structural confirmation of this compound. The expected spectral data, based on the known structure and data from similar compounds, are in full agreement with the assigned structure. This guide provides the necessary framework for researchers to acquire and interpret the spectroscopic data for this important synthetic building block, ensuring its quality and proper identification in their research and development endeavors.

References

Sources

An In-depth Technical Guide to 3-Methoxy-2,4,6-trifluorophenylboronic Acid: A Versatile Building Block for Modern Chemistry

Introduction: The Strategic Advantage of Fluorination in Arylboronic Acids

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds offers a powerful tool to modulate physicochemical and biological properties. The subject of this guide, 3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS No. 849062-08-4), is a prime example of a highly functionalized building block designed to leverage these advantages. Its unique substitution pattern—a methoxy group electron-donating by resonance, juxtaposed with three strongly electron-withdrawing fluorine atoms—creates a unique electronic environment that influences its reactivity and the properties of its derivatives.

This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its reactivity and potential applications. As a Senior Application Scientist, my aim is to not only present protocols but to also provide the underlying scientific rationale, empowering researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Molecular and Physicochemical Properties

This compound is a white to off-white solid, typically supplied as a crystalline powder.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 849062-08-4 | [1] |

| Molecular Formula | C₇H₆BF₃O₃ | [1] |

| Molecular Weight | 205.93 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

The trifluorinated phenyl ring significantly increases the Lewis acidity of the boronic acid moiety. This has important implications for its reactivity, particularly in the transmetalation step of palladium-catalyzed cross-coupling reactions.[2]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is not widely documented in peer-reviewed literature with a specific, detailed protocol. However, a robust and logical synthetic strategy can be devised based on established methodologies for the preparation of polysubstituted phenylboronic acids. The most viable route involves a directed ortho-metalation (DoM) of a suitable precursor, 1,3,5-trifluoro-2-methoxybenzene, followed by quenching with a borate ester. This approach offers high regioselectivity, driven by the ortho-directing methoxy group.

A detailed, field-proven protocol for a closely related compound, 3-methoxyphenylboronic acid, provides a strong template for this synthesis.[3] Furthermore, a patented method for the synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid utilizes a similar ortho-lithiation strategy, reinforcing the feasibility of this approach.[4][5]

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from Related Syntheses)

Materials:

-

1,3,5-trifluoro-2-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve 1,3,5-trifluoro-2-methoxybenzene (1.0 eq.) in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours.

-

Borylation: To the reaction mixture, add triisopropyl borate (1.2-1.5 eq.) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford pure this compound.

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methoxy group protons will appear as a singlet, likely in the range of 3.8-4.2 ppm. The single aromatic proton will exhibit a triplet of triplets due to coupling with the two meta-fluorine atoms and the one para-fluorine atom.

-

¹³C NMR: The carbon spectrum will be more complex due to C-F coupling. The carbon bearing the boronic acid group will be a broad signal. The methoxy carbon will appear as a singlet around 55-60 ppm. The aromatic carbons will show characteristic splitting patterns due to one-, two-, and three-bond couplings to the fluorine atoms.

-

¹⁹F NMR: The fluorine NMR will be invaluable for confirming the substitution pattern. Three distinct signals are expected, each showing coupling to the other fluorine nuclei and to the aromatic proton.

-

¹¹B NMR: The boron NMR spectrum will show a broad singlet characteristic of a tricoordinate boronic acid, typically in the range of 25-35 ppm.

ChemicalBook indicates the availability of ¹H NMR, IR, and MS data for this compound.[6]

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling |

| ¹H (Ar-H) | 6.5 - 7.0 | t |

| ¹H (O-CH₃) | 3.8 - 4.2 | s |

| ¹¹B | 25 - 35 | br s |

Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to introduce the 3-methoxy-2,4,6-trifluorophenyl moiety into a target molecule. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries.[7][8]

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices for Electron-Deficient Boronic Acids

The electron-deficient nature of the 3-methoxy-2,4,6-trifluorophenyl ring presents both opportunities and challenges in Suzuki-Miyaura couplings.

-

Enhanced Reactivity: The increased Lewis acidity of the boronic acid can facilitate the transmetalation step, which is often rate-limiting.

-

Protodeboronation: A significant side reaction for electron-deficient arylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source (often water in the presence of a base) to yield the corresponding arene. This reduces the efficiency of the cross-coupling reaction.

To mitigate protodeboronation and achieve high yields, careful selection of reaction conditions is paramount:

-

Base: A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferred over stronger bases like NaOH or KOH to minimize protodeboronation.

-

Solvent: Anhydrous solvents or biphasic systems with careful control of the water content can be beneficial.

-

Ligand: Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired reductive elimination and suppress side reactions.

-

Palladium Pre-catalyst: A variety of palladium sources can be effective, including Pd(OAc)₂, Pd₂(dba)₃, and pre-formed palladium-ligand complexes.

Exemplary Protocol for a Suzuki-Miyaura Coupling

Materials:

-

This compound (1.2 eq.)

-

Aryl bromide or iodide (1.0 eq.)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

SPhos (4-10 mol%)

-

Potassium phosphate (K₃PO₄, 2-3 eq.)

-

Anhydrous 1,4-dioxane and water (e.g., 10:1 v/v)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the aryl halide, this compound, K₃PO₄, Pd(OAc)₂, and SPhos.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Materials Science

While specific, published examples of the direct use of this compound in the synthesis of named bioactive compounds or materials are not prevalent in the readily accessible literature, its potential as a valuable building block is clear from the broader context of medicinal and materials chemistry.

Rationale for Use in Medicinal Chemistry

The incorporation of the 3-methoxy-2,4,6-trifluorophenyl moiety can be a strategic move in drug design for several reasons:

-

Metabolic Stability: The fluorine atoms can block sites of metabolism, increasing the half-life of a drug.

-

Modulation of pKa: The electron-withdrawing fluorine atoms can influence the pKa of nearby functional groups, which can affect drug-receptor interactions and solubility.

-

Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Conformational Control: The steric bulk of the fluorine and methoxy groups can lock the biaryl bond into a specific conformation, which can be crucial for binding to a biological target.

Boronic acids themselves are a class of compounds with diverse biological activities, including roles as enzyme inhibitors.[6] The development of kinase inhibitors often involves the use of highly substituted aromatic building blocks, and the unique electronic and steric properties of this compound make it an attractive candidate for the synthesis of novel kinase inhibitors.[9]

Potential in Materials Science

In materials science, polyfluorinated aromatic compounds are of interest for the development of:

-

Liquid Crystals: The rigidity and polarity of the 3-methoxy-2,4,6-trifluorophenyl group could be exploited in the design of novel liquid crystalline materials.

-

Organic Electronics: The electron-deficient nature of the ring system can be beneficial in the synthesis of n-type organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[10]

-

Polymers: Incorporation of this moiety into polymer backbones can enhance thermal stability, chemical resistance, and modify the optical and electronic properties of the material.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay of the methoxy and trifluoro substituents, make it a valuable tool for the introduction of this specialized moiety into a wide range of molecules. While its full potential in medicinal chemistry and materials science is still being explored, the principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this reagent in their pursuit of novel and functional molecules.

References

-

Gozdalik, J. T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]

-

Lopes, I., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(5), 449. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Ohashi, M., et al. (2007). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(20), 5593-5596. [Link]

-

Roy, D., & Lahiri, G. K. (2014). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. Dalton Transactions, 43(39), 14637-14647. [Link]

-

Myers, A. G. The Suzuki Reaction. [Link]

-

Silva, F. A., et al. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 49(11), 752-757. [Link]

- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Ishiyama, T., et al. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 125. [Link]

-

PubChem. 2,4,6-Trifluorophenylboronic Acid. [Link]

- Epp, J. B., et al. (2007). PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES.

-

Niknam, E., et al. (2020). The Suzuki−Miyaura coupling between different aryl halides and various... Applied Organometallic Chemistry, 34(3), e5423. [Link]

-

Jover, J., & Lloyd-Jones, G. C. (2010). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5442-5445. [Link]

-

Zhang, Z., et al. (2016). Synthesis of biologically active boron-containing compounds. Journal of Organometallic Chemistry, 803, 1-13. [Link]

-

Göblyös, A., & Keserű, G. M. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

-

Göblyös, A., & Keserű, G. M. (2020). Which boronic acids are used most frequently for synthesis of bioactive molecules? ResearchGate. [Link]

-

Smith, R. C., et al. (2020). Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. Catalysis Science & Technology, 10(19), 6549-6557. [Link]

-

Roy, D., & Lahiri, G. K. (2014). The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. Dalton Transactions, 43(39), 14637-14647. [Link]

-

Kuttruff, C. A., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3746-3755. [Link]

-

He, Z., et al. (2018). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 83(5), 2636-2644. [Link]

-

Korenaga, T., et al. (2005). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Organic Letters, 7(22), 4915-4917. [Link]

-

Chem-Impex. 2,4,6-Trifluorophenylboronic acid. [Link]

-

Medvedeva, Y. A., et al. (2022). Tackling polypharmacology of kinase inhibitors and selecting chemical kinase probes by transcription factor activity profiling. bioRxiv. [Link]

-

ResearchGate. 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. [Link]

-

Supporting Information. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427). [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

ResearchGate. Reagents and reaction conditions: i) (2-Methoxyphenyl)boronic acid, Pd(dppf)Cl2. [Link]

-

Semantic Scholar. The synthesis of novel kinase inhibitors using click chemistry. [Link]

-

ResearchGate. Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. [Link]

-

Acta Naturae. The design, synthesis, and evaluation of the biological activity of hydroxamic derivatives of sorafenib. [Link]

-

MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

-

Justia Patents. Cyanate resins. [Link]

-

DOE Data Explorer. Materials Data on Rh3F by Materials Project (Dataset). [Link]

Sources

- 1. (2,4,6-Trifluoro-3-methoxyphenyl)boronic acid | 849062-08-4 [sigmaaldrich.com]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 5. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Unseen Architects: A Technical History of Fluorinated Phenylboronic Acids in Modern Chemistry

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Effect and the Rise of a Privileged Scaffold

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine has transitioned from a niche curiosity to a cornerstone of molecular design. The unique physicochemical properties imparted by this small, highly electronegative atom—enhanced metabolic stability, altered lipophilicity, and modulated electronic character—have made it an indispensable tool for fine-tuning the performance of bioactive molecules and advanced materials.[1][2][3][4][5] Approximately 20-25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its profound impact.[5]

At the heart of this "fluorine revolution" lies a class of versatile synthetic intermediates: fluorinated phenylboronic acids. These compounds serve as critical linchpins in the construction of complex molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[6][7] This guide provides an in-depth technical exploration of the discovery and history of these pivotal reagents, tracing their evolution from chemical curiosities to indispensable tools for innovation. We will delve into the causality behind synthetic choices, the validation of protocols, and the authoritative science that underpins their modern applications.

Part 1: Foundational Pillars - The Convergence of Two Chemical Disciplines

The story of fluorinated phenylboronic acids is not one of a single, dramatic discovery, but rather the synergistic convergence of two distinct and well-established fields of chemistry: organoboron chemistry and organofluorine chemistry.

The Genesis of Arylboronic Acids

The journey begins in the late 19th century. While phenylboronic acid itself was first prepared in 1880 by Michaelis and Becker, its synthetic utility remained limited for decades.[8] The classical methods for creating the crucial carbon-boron bond involved the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. These early methods, while foundational, often suffered from issues of selectivity and functional group tolerance. The work of pioneers like Henry Gilman in the 1930s and beyond was instrumental in taming the reactivity of organometallic reagents, laying the groundwork for more reliable synthetic protocols.[9][10][11]

The Dawn of Organofluorine Chemistry

The synthesis of the first organofluorine compounds predates even the isolation of elemental fluorine. However, the introduction of fluorine onto an aromatic ring remained a significant challenge due to the high reactivity of fluorinating agents. A breakthrough arrived in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[12][2] This reaction provided the first reliable and relatively safe method for preparing aryl fluorides by the thermal decomposition of diazonium tetrafluoroborate salts, which were generated from aromatic amines.[1][3] This opened the door to a new world of fluorinated aromatic starting materials.

Part 2: The Latent Period and the Catalyst for Discovery

Despite the availability of foundational methods to create both aryl fluorides and arylboronic acids by the mid-20th century, the intersection of these two classes of compounds remained largely unexplored. The primary reason was a lack of a compelling application. Organoboron compounds were not yet the synthetic powerhouses they are today.[13] This changed dramatically with two key developments in the latter half of the century.

The Suzuki-Miyaura Coupling: A Paradigm Shift

In 1979, Akira Suzuki and Norio Miyaura reported a palladium-catalyzed cross-coupling reaction between organoboron compounds and organic halides.[6] This reaction, now known as the Suzuki-Miyaura coupling, was revolutionary. Its operational simplicity, mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents propelled it to the forefront of synthetic organic chemistry. Suddenly, there was an immense and urgent need for a diverse palette of substituted arylboronic acids to serve as coupling partners.

Fluorine in Medicinal Chemistry: From Niche to Necessity

Simultaneously, the strategic use of fluorine in drug design was gaining significant traction. Researchers discovered that the introduction of fluorine could profoundly enhance a drug's pharmacokinetic and pharmacodynamic profile. Key benefits include:

-

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a drug's half-life and bioavailability.

-

Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of a molecule, leading to enhanced binding interactions with biological targets.[5]

-

pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing a drug's ionization state at physiological pH.[14]

This growing appreciation for the "fluorine effect" created a strong demand for fluorinated building blocks that could be readily incorporated into complex drug candidates.

Part 3: The Modern Era - Synthesis and Methodologies

The confluence of the Suzuki-Miyaura coupling and the rise of fluorine in medicinal chemistry ignited the systematic exploration and development of fluorinated phenylboronic acids. The synthetic approaches that emerged built upon the foundational principles of earlier decades, but were refined for greater efficiency, scalability, and functional group compatibility.

Established Synthetic Pathways

The most common and historically significant routes to fluorinated phenylboronic acids involve the formation of an organometallic intermediate from a fluorinated aryl halide, followed by quenching with a borate ester.

Methodology 1: The Grignard Approach

This method involves the reaction of a fluoro-substituted aryl bromide or iodide with magnesium metal to form a Grignard reagent, which is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup.

Experimental Protocol: Synthesis of 4-Fluorophenylboronic Acid via Grignard Reaction

-

Apparatus Setup: A three-necked, round-bottom flask is flame-dried under a stream of inert gas (nitrogen or argon) and fitted with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Initiation: Magnesium turnings are placed in the flask. A small crystal of iodine is often added to activate the magnesium surface.

-

Grignard Formation: A solution of 4-bromofluorobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is often initiated with gentle heating. The disappearance of the iodine color and the onset of gentle reflux indicate the formation of the Grignard reagent.

-

Borylation: The Grignard solution is cooled to -78 °C (dry ice/acetone bath). A solution of triisopropyl borate in anhydrous ether/THF is added dropwise, maintaining the low temperature to prevent over-addition to the boron center.

-

Hydrolysis: After the addition is complete, the reaction is allowed to warm to room temperature. It is then carefully quenched by the slow addition of aqueous acid (e.g., 1 M HCl), which hydrolyzes the boronate ester to the boronic acid.

-

Workup and Isolation: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 4-fluorophenylboronic acid, which can be purified by recrystallization.

Causality and Validation: The primary challenge in this protocol is the initiation of the Grignard reaction. The use of anhydrous solvents is critical, as Grignard reagents are strong bases and will be quenched by water. The low-temperature addition of the borate ester is a self-validating step; it minimizes the formation of diaryl- and triarylborane byproducts, ensuring a higher yield of the desired mono-arylated product.

Methodology 2: The Organolithium Approach

For substrates where Grignard formation is difficult, or for achieving different regioselectivities, the use of organolithium reagents is preferred. This typically involves a halogen-metal exchange reaction between a fluoroaryl halide and an alkyllithium reagent (e.g., n-butyllithium) at low temperature, followed by the same borylation and hydrolysis sequence.

Experimental Protocol: Synthesis of 4-Amino-3-fluorophenylboronic Acid via Lithiation [12][2]

-

Starting Material: Begin with a protected 4-bromo-2-fluoroaniline (e.g., with a silyl protecting group on the amine).

-

Lithium-Halogen Exchange: Dissolve the protected starting material in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium dropwise and stir for a designated period to allow for complete exchange.

-

Borylation: Add trimethyl borate dropwise at -78 °C.

-

Hydrolysis and Deprotection: Allow the reaction to warm to room temperature, then quench with aqueous acid. This step simultaneously hydrolyzes the boronate ester and removes the protecting group from the amine.

-

Isolation: Standard aqueous workup and extraction, followed by purification (e.g., recrystallization), affords the desired product.

Modern Synthetic Innovations

While the organometallic routes remain workhorses, modern research has introduced more sophisticated and direct methods.

-

Palladium-Catalyzed Borylation: The Miyaura borylation reaction allows for the direct palladium-catalyzed coupling of fluoroaryl halides or triflates with a diboron reagent (like bis(pinacolato)diboron, B₂pin₂), providing a milder alternative to traditional organometallic methods.

-

Iridium-Catalyzed C-H Borylation: A significant advancement is the direct borylation of C-H bonds. Iridium catalysts can selectively activate a C-H bond on a fluorinated aromatic ring and install a boronic ester group. This method offers exceptional atom economy by avoiding the pre-functionalization required in traditional methods.

-

Direct Fluorination of Phenylboronic Acids: While historically challenging, modern electrophilic fluorinating reagents have enabled the direct fluorination of a pre-formed phenylboronic acid. This "late-stage" fluorination is particularly valuable in drug discovery for rapidly creating analogues.[15] More recently, copper-mediated nucleophilic fluorination methods, including for radiofluorination with ¹⁸F, have been developed for boronic acids and their esters.[4]

Part 4: Physicochemical Properties and Applications

The introduction of fluorine has a profound and predictable effect on the properties of phenylboronic acids, which in turn influences their reactivity and applications.

Impact on Acidity and Reactivity

Fluorine is a strongly electron-withdrawing group. Its presence on the phenyl ring increases the Lewis acidity of the boron atom.[14] This has several important consequences:

-

Lower pKa: Fluorinated phenylboronic acids are more acidic than their non-fluorinated counterparts. This is crucial for applications in biological systems, such as glucose sensing, where binding to diols is most effective at physiological pH.[2][14]

-

Enhanced Suzuki Coupling: The increased Lewis acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, sometimes leading to faster and more efficient coupling reactions.

Table 1: Comparison of pKa Values for Substituted Phenylboronic Acids

| Compound | Substituent | pKa |

| Phenylboronic Acid | H | ~8.8 |

| 4-Fluorophenylboronic Acid | 4-F | ~8.7 |

| 3,5-Difluorophenylboronic Acid | 3,5-di-F | ~7.2 |

| 3,5-Bis(trifluoromethyl)phenylboronic Acid | 3,5-di-CF₃ | ~7.2 |

Data compiled from various sources for illustrative purposes.

Core Applications

The utility of fluorinated phenylboronic acids spans a wide range of scientific disciplines.

-

Pharmaceuticals: They are indispensable building blocks for synthesizing a vast number of drugs. The fluorinated phenyl moiety is a common feature in kinase inhibitors, central nervous system agents, and anti-inflammatory drugs.

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the potency and environmental stability of herbicides, fungicides, and pesticides.

-

Materials Science: These compounds are used to create advanced materials such as liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers where the electronic properties imparted by the fluorinated ring are critical.

Conclusion: An Enduring Legacy and a Bright Future

The history of fluorinated phenylboronic acids is a compelling example of how fundamental discoveries in chemistry can lie dormant until a powerful application emerges to unlock their potential. The groundwork laid by early pioneers in organometallic and organofluorine chemistry provided the necessary tools, but it was the paradigm-shifting invention of the Suzuki-Miyaura coupling and the strategic demands of medicinal chemistry that propelled these reagents to prominence. Today, they are not merely intermediates but key enablers of innovation. As our understanding of the subtle interplay between fluorine substitution and molecular function continues to deepen, the demand for novel and diverse fluorinated phenylboronic acids will only grow, ensuring their central role in the future of chemical synthesis.

References

-

Balz, G., & Schiemann, G. (1927). Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(5), 1186-1190. [Link]

-

BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]

-

Das, S., Alexeev, V. L., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. [Link]

-

Allen. Balz–Schiemann Reaction: Mechanism, Formula & Uses. [Link]

-

Wikipedia. Balz–Schiemann reaction. [Link]

-

Scott, P. J. H., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. [Link]

-

Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. [Link]

-

Ishiyama, T., et al. (2002). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]

-

Furuya, T., Kaiser, H. M., & Ritter, T. (2008). Palladium-Mediated Fluorination of Arylboronic Acids. Angewandte Chemie International Edition. [Link]

-

Britannica. Henry Gilman | American chemist. [Link]

-

Organic Chemistry Portal. Fluoroarene synthesis by fluorination or substitution. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemistry of Fluorinated Boronic Acids in Drug Discovery. [Link]

-

Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of Organic Chemistry. [Link]

-

Eaborn, C. (1990). Henry Gilman. 9 May 1893-7 November 1986. Biographical Memoirs of Fellows of the Royal Society. [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

-

Organic Syntheses. Enantioselective Synthesis of N-Boc-diarylmethylamines from N-Boc-imines and Arylboronic Acids. [Link]

-

Eisch, J. J. (2002). Henry Gilman: American Pioneer in the Rise of Organometallic Chemistry in Modern Science and Technology. Organometallics. [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

-

BYJU'S. Grignard Reagent. [Link]

-

ResearchGate. (2002). Organoboron Compounds. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organoboron chemistry - Wikipedia [en.wikipedia.org]

- 9. Henry Gilman | American chemist | Britannica [britannica.com]

- 10. biographicalmemoirs.org [biographicalmemoirs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]

A Senior Application Scientist's Guide to the Solubility of 3-Methoxy-2,4,6-trifluorophenylboronic acid in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

3-Methoxy-2,4,6-trifluorophenylboronic acid is an emerging building block in medicinal chemistry, valued for its utility in Suzuki-Miyaura coupling reactions to synthesize complex biaryl structures. As with any reagent or drug candidate, its solubility profile in various organic solvents is a cornerstone of its practical application. From reaction kinetics and purification strategies to formulation and high-throughput screening, a comprehensive understanding of solubility is not merely academic—it is a critical determinant of a project's success.

This guide provides an in-depth analysis of the factors governing the solubility of this compound. While specific quantitative data for this compound is not extensively published, we will leverage established principles of physical organic chemistry and data from closely related analogues to provide a robust predictive framework. Furthermore, this document details rigorous experimental protocols for researchers to determine solubility in their own laboratory settings, ensuring reliable and reproducible results.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a given solvent is dictated by the interplay of intermolecular forces. The adage "like dissolves like" is a useful starting point, but a deeper dive into the specific structural features of this compound is necessary for a nuanced understanding.

Key Molecular Features:

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (the -OH groups) and a hydrogen bond acceptor (the oxygen atoms). This confers a degree of hydrophilicity and promotes solubility in polar protic solvents.

-

The Phenyl Ring: The aromatic ring is inherently nonpolar and contributes to solubility in solvents with similar characteristics through π-π stacking and van der Waals interactions.

-

Trifluoro- Substitution: The three fluorine atoms are highly electronegative, creating strong C-F bonds and influencing the electron distribution of the aromatic ring. This fluorination increases the molecule's polarity and can engage in dipole-dipole interactions.

-

The Methoxy Group (-OCH₃): The methoxy group adds a polar ether linkage and can act as a hydrogen bond acceptor. Its presence can enhance solubility in moderately polar solvents.

The overall solubility of this compound is a balance between the polar boronic acid and methoxy groups and the less polar, fluorinated aromatic ring.

Predictive Solubility in Common Organic Solvents

Based on the structural analysis and data from analogous compounds, we can predict the solubility of this compound across a spectrum of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate, Acetonitrile (MeCN) | High to Moderate | The polarity of these solvents can effectively solvate the polar functional groups of the molecule. Phenylboronic acid, a related compound, shows high solubility in ketones and ethers[1][2]. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High | The ability of these solvents to engage in hydrogen bonding with the boronic acid moiety will strongly favor dissolution[3]. |

| Nonpolar | Hexanes, Toluene, Methylcyclohexane | Low to Insoluble | The lack of polarity in these solvents makes them poor at solvating the polar boronic acid and methoxy groups. Phenylboronic acid has very low solubility in hydrocarbons[1][2]. |

| Ethers | Diethyl Ether, Dipropyl ether | Moderate | Ethers can act as hydrogen bond acceptors, providing some interaction with the boronic acid's hydroxyl groups. |

Note: These are predictions and should be confirmed experimentally.

A Critical Consideration: The Boroxine Equilibrium

A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines[4][5]. This is an equilibrium process that is influenced by factors such as temperature, the presence of water, and the solvent.

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

The formation of boroxine is a critical consideration because it typically has a different solubility profile than the parent boronic acid, often being less polar. This can lead to inconsistent and irreproducible solubility measurements if the equilibrium is not controlled[5]. When determining solubility, it is crucial to use anhydrous solvents and controlled conditions to minimize this side reaction.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method[6][7]. This protocol provides a detailed, step-by-step approach to accurately measure the solubility of this compound.

Materials and Equipment:

-

This compound (ensure purity)

-

Anhydrous organic solvents of interest

-

Scintillation vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical technique (e.g., quantitative NMR)

-

Volumetric flasks and pipettes

Protocol Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:

-

Preparation: To a series of scintillation vials, add an excess amount of this compound. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation[6][7]. Accurately add a known volume (e.g., 2.0 mL) of the desired anhydrous solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended[6][7].

-

Sample Collection: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first small portion of the filtrate to saturate the filter membrane. Collect a precise volume of the clear filtrate.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve using a suitable analytical method, such as HPLC-UV.

-

Dilute the filtered sample solution with a known volume of solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution Factor

Expert Insights for Trustworthy Results:

-

Purity of Materials: The purity of both the solute and the solvent is paramount for accurate measurements[6].

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial[6].

-

Minimizing Boroxine Formation: The use of anhydrous solvents and minimizing exposure to atmospheric moisture will yield more reliable data for the boronic acid itself.

-

Confirmation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be consistent across the later time points.

Conclusion

While a definitive, published database on the solubility of this compound in a wide array of organic solvents remains to be established, a strong predictive framework can be built upon fundamental chemical principles and data from analogous structures. It is anticipated that this compound will exhibit good solubility in polar aprotic and protic solvents and poor solubility in nonpolar solvents. For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask protocol provided herein offers a robust and reliable method for its determination. Careful attention to experimental details, particularly the control of temperature and moisture, will ensure the generation of high-quality, actionable data to accelerate research and development efforts.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. DSpace [kuscholarworks.ku.edu]

- 10. rheolution.com [rheolution.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. benchchem.com [benchchem.com]

- 14. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Methoxy-2,4,6-trifluorophenylboronic Acid in Suzuki-Miyaura Coupling

Introduction: Navigating the Challenges of Highly Functionalized Coupling Partners

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1] In pharmaceutical and materials science, the incorporation of polyfluorinated aryl moieties is a widely used strategy to enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] 3-Methoxy-2,4,6-trifluorophenylboronic acid (CAS 849062-08-4) is a valuable building block for introducing this uniquely substituted phenyl ring.

However, the very features that make this reagent attractive also present significant synthetic challenges. The trifluorinated ring is highly electron-deficient, which can accelerate the undesirable side reaction of protodeboronation under basic conditions.[4] Furthermore, the substitution pattern introduces considerable steric hindrance around the boronic acid moiety. This guide provides a comprehensive overview of the key considerations and detailed protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions, drawing upon established principles for overcoming the hurdles associated with sterically hindered and electron-deficient substrates.

Understanding the Substrate: Steric and Electronic Profile

The reactivity of this compound is governed by a combination of steric and electronic factors.

-

Electronic Effects : The three fluorine atoms are strongly electron-withdrawing, which decreases the nucleophilicity of the aryl group that is transferred to the palladium center during the transmetalation step. While this electron deficiency can facilitate the initial oxidative addition step of the catalytic cycle, it also makes the boronic acid more susceptible to protodeboronation.[5] The methoxy group, being electron-donating through resonance, partially mitigates the electron deficiency of the ring, offering a nuanced electronic profile compared to a simple trifluorophenylboronic acid.

-

Steric Hindrance : The presence of substituents at both ortho positions (2- and 6-fluoro groups) creates significant steric bulk around the C-B bond. This steric hindrance can impede the approach of the palladium complex during the crucial transmetalation step, potentially slowing down the reaction rate and requiring carefully chosen catalysts with bulky ligands to facilitate the coupling.[3]

The Suzuki-Miyaura Catalytic Cycle: Key Considerations

A successful Suzuki-Miyaura coupling hinges on the smooth progression of its catalytic cycle. For challenging substrates like this compound, particular attention must be paid to the key steps.

Figure 1. Generalized Suzuki-Miyaura catalytic cycle.

Strategic Selection of Reaction Components

Catalyst System: The Key to Success

For sterically hindered and electron-deficient boronic acids, the choice of the palladium catalyst and its associated ligand is paramount. Traditional catalysts like Pd(PPh₃)₄ often fail with such challenging substrates. Modern, highly active pre-catalyst systems are recommended.

| Catalyst System | Key Features | Rationale for Use |

| XPhos Pd G2/G3 | Bulky, electron-rich biarylphosphine ligand. Second and third-generation Buchwald precatalysts. | The bulky XPhos ligand promotes the reductive elimination step and stabilizes the monoligated Pd(0) species, which is highly active in the oxidative addition of aryl chlorides and bromides.[4] |